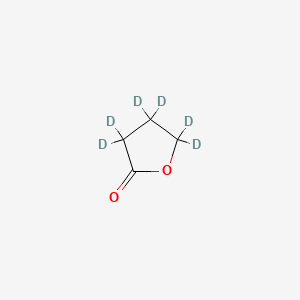

gamma-Butyrolactone-d6

Description

Significance of Isotopic Labeling in Contemporary Analytical Science

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. wikipedia.org This substitution creates a "labeled" compound that can be tracked and differentiated from its unlabeled counterpart. wikipedia.org In analytical science, particularly with the advent of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling has become indispensable. moravek.commdpi.com The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has revolutionized the study of metabolic pathways, reaction mechanisms, and quantitative analysis. moravek.comnih.gov

Deuterium, an isotope of hydrogen, is a popular choice for isotopic labeling due to the abundance of hydrogen in organic molecules. aptochem.com The resulting deuterated compounds are chemically similar to their non-deuterated versions but have a higher mass. mdpi.com This mass difference is the key to their utility in analytical methods like mass spectrometry, allowing for precise quantification and differentiation between the labeled standard and the target analyte. nih.govclearsynth.com The technique enhances the accuracy and reliability of measurements by compensating for variations during sample preparation and analysis. aptochem.comclearsynth.com

Role of γ-Butyrolactone-d6 as a Stable Isotope-Labeled Reference Standard

Gamma-Butyrolactone-d6 (GBL-d6) is a deuterated form of gamma-Butyrolactone (GBL), where six hydrogen atoms have been replaced by deuterium atoms. caymanchem.combioscience.co.uk This isotopic substitution makes it an ideal internal standard for the quantification of GBL in various samples. caymanchem.comglpbio.comglpbio.cn In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the control. By comparing the analytical response of the analyte to that of the internal standard, precise quantification can be achieved. clearsynth.com

GBL-d6 is particularly valuable in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. caymanchem.comglpbio.com Since GBL-d6 has nearly identical chemical and physical properties to the unlabeled GBL, it behaves similarly during extraction, derivatization, and chromatography. aptochem.com However, due to its increased mass, it can be distinguished by the mass spectrometer. aptochem.com This co-elution and differential detection allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements. clearsynth.comtexilajournal.com

Scope and Research Objectives for γ-Butyrolactone-d6 Applications

The primary application of γ-Butyrolactone-d6 is in forensic and research settings as an analytical reference standard. caymanchem.comglpbio.com It is crucial for the accurate quantification of GBL, which is a substance of interest in toxicological and forensic investigations. caymanchem.compreprints.org Research objectives involving GBL-d6 often focus on developing and validating robust analytical methods for detecting and quantifying GBL in complex biological matrices such as blood and urine. preprints.orginchem.org

Furthermore, GBL is a precursor to gamma-hydroxybutyrate (GHB), another compound with significant forensic and clinical implications. preprints.orgnih.gov Therefore, accurate measurement of GBL is essential for understanding its pharmacokinetics and its conversion to GHB in the body. inchem.org The use of GBL-d6 as an internal standard helps to achieve the low detection limits and high precision required for these studies. inchem.org

Interactive Data Tables

Below are interactive tables detailing the physicochemical properties of γ-Butyrolactone-d6 and its unlabeled counterpart, γ-Butyrolactone.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5-hexadeuteriooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583840 | |

| Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77568-65-1 | |

| Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77568-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Deuterated Lactones

Methodologies for Deuterium (B1214612) Incorporation into γ-Butyrolactone

Several synthetic routes are utilized to produce GBL-d6. These methods often involve the deuteration of precursors followed by cyclization or direct modification of the lactone ring. The choice of method can depend on the desired deuterium placement, required purity, and available starting materials.

One common industrial method for producing non-deuterated GBL is the catalytic dehydrogenation of 1,4-butanediol. inchem.orggoogle.com A deuterated version of this synthesis can be envisioned using deuterated 1,4-butanediol. Another major production route involves the hydrogenation of maleic anhydride (B1165640). inchem.org More specific laboratory-scale syntheses for creating deuterated lactones have been developed for analytical purposes. For instance, deuterated γ-lactones have been successfully prepared by the reduction of a doubly protected hydroxypropiolic acid using deuterium gas. acs.orgnih.gov Another approach involves the free radical addition of 2-iodoacetamide to a deuterated alkene. nih.gov

A novel approach for producing fully deuterated γ-valerolactone (GVL), a related lactone, starts from levulinic acid using deuterium oxide (D₂O) as the deuterium source, followed by hydrogenation with deuterium gas (D₂). acs.org This highlights the use of readily available deuterium sources for incorporation. The conversion of deuterated gamma-hydroxybutyrate (GHB-d6) can also yield GBL-d6, particularly within analytical procedures where GHB is converted to GBL for detection. nih.govdshs-koeln.de

| Method | Precursor(s) | Deuterium Source / Reagent(s) | Description |

| Catalytic Dehydrogenation | 1,4-Butanediol-d8 | Copper-based catalyst | This method adapts the industrial synthesis of GBL by using a fully deuterated precursor, 1,4-butanediol, which undergoes catalytic dehydrogenation to form the lactone ring. google.com |

| Reduction of Propiolic Acid Derivative | Doubly protected hydroxypropiolic acid | Deuterium gas (D₂) | This synthesis involves the reduction of a carbon-carbon triple bond in a propiolic acid derivative using deuterium gas over a catalyst, leading to a deuterated chain that can be cyclized to the lactone. acs.orgnih.gov |

| Free Radical Addition | Deuterated 1-alkene, 2-iodoacetamide | N/A (Deuterium in precursor) | A deuterated alkene serves as the starting material for the free radical-mediated addition of an acetamide (B32628) group, which is then converted into the lactone structure. nih.gov |

| Acid-catalyzed H/D Exchange | Levulinic Acid (for d8-GVL) | Deuterium oxide (D₂O) | Protons on the levulinic acid backbone are exchanged for deuterium atoms by heating in D₂O with an acid catalyst. The resulting deuterated acid is then hydrogenated to form the lactone. acs.org |

| In-situ Lactonization | gamma-Hydroxybutyrate-d6 (GHB-d6) | Acid (e.g., H₂SO₄, HCl) | In analytical settings, GHB-d6 is often converted to GBL-d6 by heating in a strong acid. This cyclization is a key step in many detection methods. nih.govdshs-koeln.de |

Isotopic Purity and Enrichment Assessment in Synthesized Batches

Verifying the isotopic purity and the degree of deuterium enrichment is paramount for the utility of GBL-d6 as an internal standard. The primary techniques for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is a powerful tool for determining the specific locations of deuterium incorporation. umich.edu Since deuterium is NMR-inactive at the proton frequency, the disappearance or reduction of a signal in the ¹H NMR spectrum compared to the non-deuterated compound indicates deuterium substitution at that position. acs.orgumich.edu The integration of the remaining proton signals allows for the quantification of isotopic purity at specific sites. umich.edu For more complex analyses, ²H NMR (deuterium NMR) can be used to directly observe the deuterium atoms in the molecule. acs.org

| Technique | Key Data / Observation | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Monitoring of molecular ions (e.g., m/z 86 for GBL, m/z 92 for GBL-d6) and fragmentation patterns. nih.govdshs-koeln.de | Confirms mass shift due to deuterium incorporation and allows for calculation of overall isotopic enrichment by analyzing the distribution of d1-d6 species. |

| High-Resolution Mass Spectrometry (HR-MS) | Exact mass measurement of isotopic ions. rsc.org | Provides high-confidence confirmation of the elemental formula and isotopic composition. |

| ¹H NMR Spectroscopy | Disappearance or decreased intensity of proton signals at specific chemical shifts. umich.edu | Determines the regiochemistry of deuterium labeling (i.e., which positions on the molecule are deuterated) and calculates site-specific isotopic purity. |

| ²H NMR Spectroscopy | Direct detection of deuterium signals. acs.org | Directly confirms the presence and chemical environment of incorporated deuterium atoms. |

Targeted Derivatization Techniques for Enhanced Analytical Detection and Specificity

In many toxicological and forensic analyses, GBL and its corresponding hydroxy acid, GHB, require derivatization to improve their chromatographic behavior and detection sensitivity, especially for GC-MS analysis. semanticscholar.org While GBL itself is volatile enough for GC analysis, GHB is not. Since GBL and GHB exist in equilibrium and are metabolically interconverted, analytical methods often involve the conversion of GHB to GBL or the derivatization of GHB. inchem.org In these methods, GBL-d6 serves as an ideal internal standard because it undergoes the same chemical processing as the analyte.

Common derivatization strategies target the hydroxyl and carboxyl groups of GHB. Silylation is a widely used technique, employing reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. inchem.orgsemanticscholar.orgies.gov.pl This process increases the volatility and thermal stability of the analyte. Another approach involves esterification with reagents such as heptafluorobutanol (HFB-OH) in the presence of an acylating agent like trifluoroacetic acid anhydride (TFAA). nih.govugent.be This creates a larger, fluorinated derivative that is highly suitable for electron capture detection or MS analysis.

| Derivatization Reagent(s) | Analyte Targeted | Analytical Method Enhanced | Description |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GHB | GC-MS | A powerful silylating agent that converts the polar hydroxyl and carboxyl groups of GHB into nonpolar trimethylsilyl (TMS) ethers and esters, improving chromatographic peak shape and volatility. semanticscholar.orgies.gov.pl |

| Trifluoroacetic acid anhydride (TFAA) and Heptafluorobutanol (HFB-OH) | GHB | GC-MS | This two-part reagent esterifies GHB. The resulting fluorinated derivative is highly electronegative, making it very sensitive for detection by GC-MS, particularly in electron impact mode. nih.govugent.be |

| Hexyl-chloroformate | GHB | GC-MS | Used to derivatize GHB in aqueous media prior to solid-phase microextraction (SPME), simplifying sample preparation and enabling sensitive detection. nih.gov |

Advanced Spectrometric and Chromatographic Methodologies Utilizing γ Butyrolactone D6

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GBL-d6 is extensively used in GC-MS methodologies to ensure accurate quantification of GBL, particularly in complex biological matrices.

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample before processing. GBL-d6 is the preferred internal standard for GBL quantification via IDMS. caymanchem.comcaymanchem.com Because GBL-d6 has virtually identical chemical and physical properties to GBL, it co-elutes during chromatography and experiences similar ionization efficiency and potential loss during sample preparation. By measuring the peak area ratio of the native analyte to the deuterated standard, highly accurate and precise quantification can be achieved, as this ratio corrects for variations in extraction recovery and matrix effects.

The detection of trace amounts of GBL in biological fluids is a significant challenge that is addressed by using GBL-d6. In forensic toxicology, methods have been developed to detect low concentrations of γ-hydroxybutyric acid (GHB) by first converting it to GBL and then using GBL-d6 as the internal standard for quantification. inchem.org Gas chromatographic-tandem mass spectrometric (GC-MS-MS) methods have been developed for determining trace concentrations of GHB, often using a deuterated internal standard to achieve excellent linearity and sensitivity without the need for conversion to GBL. nih.govoup.com The principle of using a deuterated standard like GBL-d6 is fundamental to these sensitive methods, ensuring reliability at low concentrations.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used to extract volatile and semi-volatile compounds from a sample matrix. A method for analyzing GHB in plasma and urine involves its conversion to GBL, followed by HS-SPME and detection by GC-MS, using D6-GBL as the internal standard. researchgate.netnih.gov This method proved to be simple, specific, and fast, achieving low limits of detection (LOD). inchem.org Research comparing headspace sampling with direct immersion of the SPME fiber found that direct immersion could provide higher adsorption and better extraction recovery for GBL. core.ac.uk

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | Plasma | 0.05 µg/mL | inchem.org |

| Limit of Detection (LOD) | Urine | 0.1 µg/mL | inchem.org |

| Lower Limit of Quantification (LLOQ) | Urine | 0.8 µg/mL (as GHB) | core.ac.uk |

In full-scan GC-MS analysis, the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, providing a full mass spectrum of the eluting compounds. This is useful for both identification and quantification. A procedure for analyzing GBL in biofluids uses full-scan Electron Ionization (EI) GC-MS. nih.govcapes.gov.br In this method, quantification is performed by comparing the chromatographic peak area of the molecular ion of GBL (m/z 86) to that of its deuterated analogue, GBL-d6 (m/z 92). nih.govcapes.gov.broup.com This demonstrates the direct application of GBL-d6 in a non-targeted, full-scan approach, where its distinct mass shift allows for clear differentiation and accurate measurement.

Electron Ionization (EI) and Positive Ion Chemical Ionization (PICI) are two different ionization techniques used in GC-MS.

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, often leading to extensive fragmentation. While this fragmentation provides a characteristic fingerprint for compound identification, the molecular ion may be weak or absent. For GBL, the molecular ion at m/z 86 is sufficiently present to be used for quantification against the GBL-d6 molecular ion at m/z 92. nih.govoup.com

Positive Ion Chemical Ionization (PICI) is a "soft" ionization technique that involves ion-molecule reactions with a reagent gas. thermofisher.com This method imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent protonated molecule ([M+H]+). thermofisher.comnih.gov PICI has been successfully used for GBL analysis, where GHB is converted to GBL and analyzed using D6-GBL as the internal standard. researchgate.netnih.gov The use of PICI can enhance the detection of the molecular ion, which is particularly useful for trace-level analysis. inchem.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

GBL-d6 also serves as an effective internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods. These techniques are highly suited for analyzing polar and non-volatile compounds that are not easily handled by GC-MS.

Several LC-MS/MS methods have been developed for the simultaneous determination of GHB and its precursors, including GBL. In some validated procedures, deuterated internal standards are essential for accuracy. One such method for use in urine employs both GBL-d6 and GHB-d6 as internal standards. gimitec.com Quantification is achieved by creating a ratio of the analyte's integrated peak area to that of its respective deuterated internal standard. gimitec.com In other methods analyzing whole blood, GHB-d6 has been used as the internal standard to quantify GBL, as it compensates for matrix effects and variations during sample processing. researchgate.netpsu.edu These methods demonstrate high sensitivity and reliability, with defined limits of quantification and linear ranges. psu.edunih.gov

| Method | Internal Standard(s) | Key Findings | Reference |

|---|---|---|---|

| LC-MS/MS for Urine | GBL-d6, GHB-d6 | Simultaneous quantification of GBL, GHB, and 1,4-BD. Quantification based on analyte/internal standard peak area ratio. | gimitec.com |

| LC-MS/MS for Whole Blood | GHB-d6 | Linear range for GBL was 1.0 to 100 mg/kg with a limit of quantification of about 1 mg/kg. | psu.edu |

| LC-ESI-MS/MS for Whole Blood | Isotope dilution (unspecified deuterated standard) | LOD of approx. 0.5 mg/L for GBL. Mean true extraction recovery >90% for GBL. | nih.gov |

LC-MS/MS Method Development for Selective Detection

γ-Butyrolactone-d6 (GBL-d6) is a deuterated analog of γ-butyrolactone (GBL) and serves as a critical analytical reference standard, particularly as an internal standard for the quantification of GBL and its primary metabolite, γ-hydroxybutyric acid (GHB), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.comglpbio.com The development of highly selective and sensitive LC-MS/MS methods is essential in forensic and clinical toxicology. The structural similarity and the mass difference between GBL-d6 and the non-deuterated GBL allow it to co-elute and ionize similarly, yet be distinguished by the mass spectrometer. This compensates for variations during sample preparation and analysis, such as matrix effects or fluctuations in instrument response, thereby enhancing the accuracy and precision of quantification. ugent.be

In a typical LC-MS/MS method, samples are prepared, and GBL-d6 is added as the internal standard. researchgate.netuliege.be Chromatographic separation is often achieved on a C18 column. researchgate.netrestek.com The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high specificity. For GBL-d6, a common precursor-to-product ion transition monitored is m/z 93.1 → 49.0, while for GBL, transitions such as m/z 87.0 → 45.0 are used. researchgate.netnih.gov Research has demonstrated the validation of such methods for the simultaneous determination of GHB and GBL in various biological samples, achieving low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL or mg/L range. inchem.orgpsu.eduresearchgate.net

Table 1: Exemplary LC-MS/MS Parameters for GBL and GBL-d6 Detection

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Source |

|---|---|---|---|---|

| GBL | 87.0 | 45.0 / 43.0 | 13 & 11 | researchgate.net |

| GBL-d6 | 93.1 | 49.0 | 13 | researchgate.net |

| GBL | 87.0 | 45.0 / 43.0 / 40.5 | -14.0 / -14.0 / -23.0 | nih.gov |

| GBL-d6 | 93.1 | 49.0 / 46.0 | -16.2 / -17.0 | nih.gov |

This table is interactive. Data can be sorted and filtered.

Applications in Complex Matrix Analysis

The analysis of GBL in complex biological matrices like blood, urine, and hair is challenging due to the presence of endogenous compounds and potential interferences. diva-portal.org GBL-d6 is instrumental in overcoming these issues in forensic investigations. caymanchem.comglpbio.com For instance, in analyzing whole blood, a simple protein precipitation step followed by LC-MS/MS analysis using GBL-d6 as an internal standard provides a rapid and reliable method for quantification. researchgate.netrestek.compsu.edu This approach has been validated for selectivity, recovery, accuracy, and precision, making it suitable for routine forensic casework, such as in driving under the influence of drugs (DUID) cases. psu.edu

Hair analysis offers a longer window for detecting substance use. Validated GC-MS and LC-MS/MS methods have been developed for quantifying GHB in hair, using GHB-d6 as the internal standard. unipa.itresearchgate.net While these studies focus on GHB, the same principles apply to GBL analysis, where GBL-d6 would be the appropriate internal standard to accurately measure GBL incorporated into the hair matrix over time. unipa.it The analysis of GBL has also been extended to non-biological matrices, such as e-cigarette liquids, where GBL-d6 was used as an internal standard to quantify GBL by LC-MS/MS. nih.gov

Table 2: Method Validation Data for GBL/GHB Analysis using Deuterated Standards

| Matrix | Method | Analyte(s) | Internal Standard | Linearity Range | LOQ | Source |

|---|---|---|---|---|---|---|

| Whole Blood | LC-MS/MS | GHB, GBL, 1,4-BD, GVL | GHB-d6 | 1.0–100 mg/kg | ~1 mg/kg | psu.edu |

| Hair | GC-MS & LC-MS/MS | GHB | GHB-d6 | 1–50 ng/mg (GC) & 0.6-50 ng/mg (LC) | 0.6 ng/mg | unipa.it |

| Urine | GC-MS | GBL (from GHB) | D6-GHB | N/A | N/A | dshs-koeln.de |

| Blood & Urine | GC/PICI-MS | GHB (as GBL) | d6-GBL | N/A | 0.05 mg/l (plasma), 0.1 mg/l (urine) | inchem.org |

| Blood | GC-MS | GHB | GHB-d6 | 0.1–20 mg/dl | 0.1 mg/dl | nih.gov |

This table is interactive. Data can be sorted and filtered.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Methodological Studies

Use of Deuterated Solvents in NMR Experiments

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential for analysis. pharmaffiliates.comsimsonpharma.com The primary reason for their use is to avoid a large solvent signal that would otherwise obscure the signals of the substance being analyzed. pharmaffiliates.comsimsonpharma.comneofroxx.com Since the resonance frequency of deuterium (B1214612) is vastly different from that of protons (¹H), a deuterated solvent does not produce interfering peaks in a ¹H NMR spectrum. researchgate.netsavemyexams.com

Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for what is known as the field/frequency lock. researchgate.net This system continuously monitors the deuterium resonance and adjusts the magnetic field to correct for any drift, ensuring the stability and accuracy of the measurement. pharmaffiliates.comresearchgate.net While γ-Butyrolactone-d6 is not typically used as an NMR solvent, the principles behind its deuteration are the same as those for common NMR solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6). pharmaffiliates.comsimsonpharma.com

Isotopic Labeling for Structural Elucidation of Related Chemical Entities

Isotopic labeling with stable isotopes like deuterium (²H) is a powerful technique for elucidating chemical structures and metabolic pathways. nih.govredalyc.orgacs.org In NMR and mass spectrometry, incorporating deuterium into a molecule allows researchers to track the atom's fate through a chemical reaction or a biological process. beilstein-journals.orgsymeres.com

For example, studying the ring-opening mechanism of a β-lactone was achieved by synthesizing a derivative stereospecifically labeled with deuterium. cdnsciencepub.com The subsequent analysis revealed the precise mechanism of the reaction. Similarly, deuterium labeling has been instrumental in studying the metabolism of GBL's precursors and analogs. nih.govnih.gov By administering a deuterium-labeled compound, researchers can trace its conversion to other metabolites in the body. oup.com This technique could be applied to GBL-d6 to definitively track its conversion to GHB and other downstream metabolites, providing clear insights into its metabolic fate and helping to differentiate metabolic subtypes. nih.gov

Integrated Analytical Platforms and Hyphenated Techniques

Coupling of Extraction Techniques with Chromatographic-Spectrometric Systems

Hyphenated techniques, which combine separation methods with spectroscopic detection, are cornerstones of modern analytical chemistry. diva-portal.orgsaspublishers.com The coupling of extraction techniques, such as solid-phase extraction (SPE), directly with LC-MS/MS systems creates powerful, automated platforms for analysis. chromatographyonline.comresearchgate.net This integration, often referred to as online SPE-LC-MS/MS, streamlines the workflow by combining sample clean-up, chromatographic separation, and detection into a single, continuous process.

For the analysis of GBL and related compounds, such integrated systems offer significant advantages. researchgate.net A sample, like whole blood or urine, can be directly injected into the system. psu.edu An online SPE cartridge first traps the analytes of interest while washing away matrix interferences. The retained compounds are then eluted from the cartridge and transferred directly to the LC column for separation before entering the mass spectrometer for detection. chromatographyonline.com The use of an internal standard like GBL-d6, added before the extraction process, is crucial in these automated systems to ensure accuracy by compensating for any analyte loss or variability during the multi-step procedure. unodc.org This approach reduces manual sample handling, minimizes potential for error, and increases throughput, which is highly valuable in forensic laboratories that process large numbers of samples. core.ac.uk

Method Development for Enhanced Sensitivity and Selectivity

The development of robust analytical methods is paramount for the accurate quantification of target analytes in complex matrices. In this context, γ-Butyrolactone-d6 (GBL-d6) serves as a critical internal standard in gas chromatography-mass spectrometry (GC-MS) methodologies designed to enhance measurement sensitivity and selectivity, particularly for γ-Butyrolactone (GBL) and its related compounds. The use of a deuterated internal standard like GBL-d6 is a cornerstone of reliable quantitative analysis, as it closely mimics the chemical and physical properties of the analyte (GBL) during extraction, derivatization, and chromatographic analysis, but is distinguishable by its mass. This corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to improved accuracy and precision.

Research has focused on developing methods that can reliably detect and quantify GBL, often in the presence of its corresponding hydroxy acid, γ-hydroxybutyric acid (GHB). A significant strategy involves the chemical conversion (cyclization) of any GHB present in a sample to GBL under acidic conditions. This allows for the measurement of "total GBL." In such methods, GBL-d6 is the ideal internal standard. For instance, one analytical procedure involves adding a calibrated solution of GBL-d6 to biological specimens. researchgate.net The samples are then treated with a strong acid, such as concentrated sulfuric acid, to facilitate the conversion of GHB to GBL. researchgate.net Following extraction with a solvent like methylene (B1212753) chloride, the extract is analyzed by full-scan GC-MS. researchgate.net This approach allows for both qualitative confirmation and quantitative measurement. Quantitation is achieved by comparing the peak area of the molecular ion of the native GBL (mass-to-charge ratio, m/z 86) to that of the deuterated internal standard, GBL-d6 (m/z 92). researchgate.net

Further advancements in sensitivity have been achieved through the combination of specific extraction techniques with highly sensitive detection modes. A method developed by Frison and colleagues utilizes headspace solid-phase microextraction (SPME) coupled with gas chromatography/positive ion chemical ionization mass spectrometry (GC/PICI-MS). inchem.org In this procedure, GBL-d6 is used as the internal standard for the determination of GHB (after its conversion to GBL). inchem.org This combination of a selective extraction technique (SPME) and a soft ionization method (PICI-MS) significantly enhances the signal-to-noise ratio, resulting in very low limits of detection. The reported detection limit for this method was 0.05 mg/L in plasma and 0.1 mg/L in urine, demonstrating its high sensitivity. inchem.org Similarly, other GC-MS methods have been developed for determining GBL in human plasma where the sample is spiked with deuterated GBL and extracted under acidic conditions before analysis. inchem.org

The data below summarizes key aspects of analytical methods employing γ-Butyrolactone-d6.

Table 1: GC-MS Methodologies Utilizing γ-Butyrolactone-d6

| Analytical Technique | Analyte(s) | Internal Standard | Key Methodological Steps | Quantitation Ions (m/z) | Limit of Detection (LOD) |

|---|---|---|---|---|---|

| Headspace GC-FID / GC-MS | GBL, GHB | GBL-d6 | Acid-catalyzed cyclization of GHB to GBL; Methylene chloride extraction | Analyte: 86, IS: 92 | Not specified |

| Headspace SPME-GC/PICI-MS | GHB (as GBL) | d6-GBL | Conversion of GHB to GBL; Headspace solid-phase microextraction | Not specified | 0.05 mg/L (Plasma); 0.1 mg/L (Urine) |

These methodologies underscore the integral role of γ-Butyrolactone-d6 in developing highly sensitive and selective analytical tests. By enabling precise correction for procedural variations, GBL-d6 allows for the reliable quantification of GBL and related compounds at low concentrations in complex biological and chemical matrices.

Applications of γ Butyrolactone D6 in Forensic and Toxicological Analytical Research

Development of Robust Analytical Procedures for Biological Specimen Analysis

The use of GBL-d6 is integral to the creation of sensitive and selective analytical procedures for complex biological matrices such as blood and urine. In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods, GBL-d6 is added to samples at the beginning of the workflow. caymanchem.com This allows it to account for variability during extraction, derivatization (if performed), and chromatographic injection, leading to enhanced precision and accuracy in quantitative results.

A primary challenge in GHB-related forensic cases is distinguishing between naturally occurring endogenous concentrations and levels resulting from exogenous administration. researchgate.netforensicresources.org GHB is naturally present in the human body, which complicates the interpretation of analytical findings. researchgate.netforensicresources.org The implementation of validated analytical methods with high precision is necessary to confidently apply established urinary or blood cut-off concentrations. The use of deuterated internal standards like GHB-d6 or GBL-d6 is fundamental to achieving the quantitative accuracy required for this differentiation. researchgate.neties.gov.pl By ensuring that measurements are reliable, these standards help toxicologists to correctly interpret whether GHB levels are consistent with physiological norms or indicative of external exposure. forensicresources.org

Effective sample preparation is crucial for removing interfering substances from biological samples and concentrating the target analytes for detection. GBL-d6 plays a key role in monitoring and correcting for analyte loss across various extraction techniques.

Liquid-liquid extraction is a common technique used to isolate GBL and GHB from biological fluids. semanticscholar.orgmdma.ch In many procedures, samples are first acidified, which facilitates the conversion (lactonization) of GHB into GBL. nih.govdshs-koeln.dechromtech.net.au The more volatile GBL is then extracted into an organic solvent such as methylene (B1212753) chloride or ethyl acetate. nih.govchromtech.net.au When GBL-d6 is used as the internal standard, it undergoes the same chemical conversion and extraction process as the analyte. This co-extraction ensures that the ratio of the analyte to the internal standard remains constant, even if recovery is incomplete, leading to an accurate final quantification. Research has shown varying recoveries depending on the specific LLE protocol used. dshs-koeln.descispace.com

| Method | Internal Standard | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| LLE-ChD followed by GC-MS | GHB-d6 | Urine | The recovery of GHB (as its derivatized form) was 23.7%. | scispace.com |

| Acidification, LLE, and GC-MS | D6-GHB | Urine | The recovery of GHB (detected as GBL) was estimated to be approximately 60%. | dshs-koeln.de |

| Acidification and LLE with ethyl acetate | GHB-d6 | Urine | A simple and ultra-fast methodology was developed and validated for GHB determination. | semanticscholar.org |

Solid-phase extraction offers a more targeted approach to sample clean-up and can be used to isolate GHB directly without its conversion to GBL. forensicresources.org In these methods, a deuterated standard like GHB-d6 is added to the sample, which is then passed through an SPE cartridge that selectively retains the analyte and internal standard. forensicresources.orgscispace.com After washing away impurities, the GHB and GHB-d6 are eluted and analyzed. This approach can yield cleaner extracts and higher recovery rates compared to LLE. scispace.com A hybrid technique, headspace solid-phase microextraction (SPME), has also been developed, utilizing D6-GBL as an internal standard for the analysis of GHB in plasma and urine after its conversion to GBL. nih.gov

| Extraction Method | Internal Standard | Matrix | Analyte Recovery | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE-ChD) | GHB-d6 | Urine | 60.7% | scispace.com |

| Liquid-Liquid Extraction (LLE-ChD) | GHB-d6 | Urine | 23.7% | scispace.com |

| Headspace SPME-GC/MS | D6-GBL | Plasma & Urine | Method was linear over a plasma GHB range of 1-100 µg/mL and a urine GHB range of 5-150 µg/mL. | nih.gov |

For GC-based analysis, headspace sampling is a preferred technique as it reduces the amount of non-volatile matrix components introduced into the instrument, thereby minimizing system contamination. chromtech.net.au This approach is particularly suitable for the analysis of GBL due to its volatility. oup.com Analytical procedures often involve the initial conversion of GHB to GBL, followed by extraction and analysis using automated headspace GC-MS. nih.govoup.com In this workflow, a calibrated solution of GBL-d6 or GHB-d6 is added to the biological specimens. nih.govoup.com Quantification is achieved by comparing the area of the molecular ion of GBL (m/z 86) to that of its deuterated analogue, GBL-d6 (m/z 92). nih.govdshs-koeln.de This method has proven to be rapid, sensitive, and effective for toxicological investigations. nih.govoup.com

| Parameter | Finding | Reference |

|---|---|---|

| GHB to GBL Conversion | Average conversion was greater than 92%. | oup.com |

| Extraction Recovery | Averaged between 75% and 87% in spiked blood and urine specimens. | oup.com |

| Linearity (GC-FID) | Excellent linearity in the range of 5-1000 µg/mL for both blood and urine. | oup.com |

Optimization of Sample Preparation and Extraction Protocols

Research on the Chemical Interconversion of γ-Butyrolactone and γ-Hydroxybutyric Acid (GHB) within Analytical Systems

The chemical equilibrium between GBL and GHB is a significant factor that complicates their analysis. nih.gov GBL is the lactone, or internal ester, of GHB, and it can be hydrolyzed to GHB, particularly in aqueous solutions. nih.govresearchgate.netresearchgate.net Conversely, GHB can undergo intramolecular esterification to form GBL, especially under acidic conditions. nih.govmckendree.edu This interconversion is highly dependent on factors such as pH, temperature, and storage time. nih.govresearchgate.net

Research has demonstrated the dynamic nature of this relationship. For instance, under strongly alkaline conditions (pH 12.0), GBL can be completely converted to GHB within minutes. nih.govresearchgate.net In strongly acidic solutions (pH 2.0), an equilibrium mixture is established within days. nih.govresearchgate.net In one study, it was found that in acidic media, an average of 23.8% of GBL hydrolyzed into GHB, while 11.8% of GHB converted to GBL. scispace.com This instability poses a significant risk of analytical error, as the concentration of each compound can change during sample storage and processing.

The use of GBL-d6 as an internal standard is crucial for mitigating this issue. Since GBL-d6 has the same chemical structure as GBL, it is subject to the same pH- and temperature-dependent interconversion with its corresponding deuterated acid form. By adding GBL-d6 at the earliest stage of analysis, it accurately reflects any conversion that the non-deuterated analyte undergoes. This ensures that the quantitative result represents the total concentration of the substance, regardless of its form (lactone or acid) at the time of measurement, thereby preserving the integrity of the forensic findings.

| Condition | Observation | Timeframe | Reference |

|---|---|---|---|

| Strongly Alkaline (pH 12.0) | GBL was completely converted to GHB. | Minutes | nih.govresearchgate.net |

| Strongly Acidic (pH 2.0) | An equilibrium mixture of GBL and GHB was established from either starting compound. | Days | nih.govresearchgate.net |

| Pure Water | GBL reacted to form an equilibrium mixture of approximately 2:1 GBL:GHB. | Months | nih.govresearchgate.net |

| Acidic Media (General) | On average, 23.8% of GBL hydrolyzed to GHB, and 11.8% of GHB converted to GBL. | Not Specified | scispace.com |

Evaluation of Conversion Efficiencies in Sample Pre-treatment

The analysis of GHB in biological matrices is often complicated by its polar nature, which makes it less suitable for gas chromatography (GC) without derivatization. A common analytical strategy involves the conversion of GHB to its lactone form, GBL, under acidic conditions, a process known as lactonization. This conversion allows for easier extraction and analysis by GC-mass spectrometry (GC-MS). However, the efficiency of this conversion can be variable and incomplete, introducing a significant source of error in quantification.

To address this, a stable isotope-labeled internal standard, such as GBL-d6 or GHB-d6, is added to the sample at the beginning of the pre-treatment process. The underlying principle of isotope dilution mass spectrometry (IDMS) is that the deuterated standard will behave chemically and physically identically to the non-labeled analyte throughout the extraction, derivatization (or conversion), and analysis. By measuring the ratio of the analyte to the internal standard, any losses or incomplete reactions during sample preparation can be compensated for, leading to a more accurate and precise quantification.

In a typical procedure for GHB analysis, a known amount of GHB-d6 is added to the biological sample (e.g., urine). The sample is then acidified, often with a strong acid like hydrochloric acid, and heated to facilitate the conversion of both GHB and GHB-d6 to their respective lactones, GBL and GBL-d6. The efficiency of this lactonization step is crucial for accurate results. One study estimated the recovery of GHB, detected as GBL, to be approximately 60% following the lactonization and subsequent liquid-liquid extraction. dshs-koeln.de The use of GHB-d6 as the internal standard in this process corrects for this incomplete conversion, as it is assumed that the conversion efficiency of GHB-d6 to GBL-d6 is the same as that of GHB to GBL.

The following table summarizes a typical sample preparation protocol for the analysis of GHB in urine with GBL-d6 as an internal standard, highlighting the lactonization step.

Table 1: Typical Sample Preparation Protocol for GHB Analysis in Urine via Lactonization

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Sample Aliquoting | A defined volume of the urine sample is taken for analysis. |

| 2 | Internal Standard Spiking | A known amount of γ-Butyrolactone-d6 is added to the sample. |

| 3 | Acidification | The sample is acidified, typically to a pH of 1, using a strong acid. |

| 4 | Lactonization | The acidified sample is heated (e.g., at 60°C for 1 hour) to promote the conversion of GHB to GBL. |

| 5 | pH Adjustment | The pH is adjusted to a neutral or slightly basic level to facilitate extraction. |

| 6 | Extraction | The GBL and GBL-d6 are extracted from the aqueous matrix into an organic solvent. |

| 7 | Analysis | The organic extract is analyzed by GC-MS or LC-MS/MS. |

Impact of Matrix and pH on Interconversion Kinetics for Analytical Purposes

The interconversion between GHB and GBL is a reversible, pH-dependent equilibrium. Understanding the kinetics of this interconversion is critical in forensic toxicology, as the form of the compound present in a sample can be influenced by the sample's matrix and its storage conditions. The use of GBL-d6 as an internal standard is predicated on the assumption that its interconversion kinetics parallel those of the unlabeled GBL.

Research has shown that in acidic conditions, an equilibrium is established between GHB and GBL. For instance, at a pH of 2, an equilibrium of approximately 67% GBL and 33% GHB is reached after several days at ambient temperature. In contrast, under neutral or basic conditions, the equilibrium favors the open-chain form, GHB. This is particularly relevant for the analysis of biological samples, as the pH of matrices like blood and urine can vary.

The matrix itself can also influence the interconversion. The presence of enzymes and other endogenous compounds in biological fluids can potentially affect the rate of hydrolysis of GBL to GHB. For analytical purposes, it is often desirable to stabilize the sample to prevent interconversion after collection. This can be achieved by adjusting the pH or by freezing the sample.

When GBL-d6 is used as an internal standard for the quantification of GBL, it is crucial that it is added to the sample as early as possible to account for any potential conversion of GBL to GHB that may occur during sample handling and storage. The similar chemical structure of GBL-d6 ensures that it will undergo hydrolysis at the same rate as GBL, thus providing an accurate correction for any changes in the analyte concentration due to this interconversion.

The following table summarizes the influence of pH on the interconversion of GBL and GHB, which is a critical consideration in the analysis of these compounds.

Table 2: Influence of pH on GBL/GHB Interconversion

| pH Condition | Predominant Form | Rate of Interconversion | Analytical Implication |

|---|---|---|---|

| Acidic (e.g., pH < 4) | GBL | Equilibrium favors GBL; lactonization of GHB occurs. | Acidification is used to convert GHB to GBL for GC-MS analysis. |

| Neutral (e.g., pH ~7) | GHB | Slow hydrolysis of GBL to GHB. | Samples should be analyzed promptly or stored properly to minimize conversion. |

| Basic (e.g., pH > 8) | GHB | Rapid hydrolysis of GBL to GHB. | Basic conditions can be used to ensure all GBL is converted to GHB for LC-MS/MS analysis. |

Standard Reference Material Characterization and Certification for Forensic Science

The reliability of forensic and toxicological analyses depends heavily on the quality of the reference materials used for calibration and control. For deuterated internal standards like GBL-d6, this necessitates rigorous characterization and certification of their purity, isotopic abundance, and stability.

Purity and Isotopic Abundance Assessment of Deuterated Standards

A high-quality deuterated standard must have a high chemical purity, meaning it is free from other chemical compounds, and a high isotopic purity, indicating a high degree of deuterium (B1214612) incorporation and minimal presence of the unlabeled analogue. The presence of significant impurities can lead to inaccurate quantification.

The chemical purity of GBL-d6 is typically assessed using chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. These methods can separate GBL-d6 from any potential impurities, allowing for their identification and quantification.

The isotopic abundance, or the degree of deuteration, is a critical parameter for a deuterated internal standard. It is usually determined by mass spectrometry. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, confirming the presence of the deuterium atoms. The relative intensities of the mass peaks corresponding to different numbers of deuterium atoms (e.g., d0, d1, d2, etc.) can be used to calculate the isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for assessing isotopic purity, as it can provide information about the specific positions of the deuterium atoms within the molecule.

Commercially available GBL-d6 reference standards typically have a high degree of deuteration, often exceeding 98%. caymanchem.combioscience.co.uk The certificate of analysis for such a standard will provide information on its chemical and isotopic purity.

The following table outlines the common analytical techniques used for the characterization of deuterated standards like GBL-d6.

Table 3: Analytical Techniques for the Characterization of Deuterated Standards

| Technique | Parameter Assessed | Description |

|---|---|---|

| GC-FID/HPLC-UV | Chemical Purity | Separates the compound from impurities to determine its chemical purity. |

| Mass Spectrometry (MS) | Isotopic Abundance, Molecular Weight | Determines the mass-to-charge ratio, confirming the molecular weight and the distribution of deuterated isotopes. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition, Isotopic Purity | Provides a highly accurate mass measurement, which can confirm the elemental composition and isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Isotopic Purity | Provides detailed information about the chemical structure and the location of deuterium atoms. |

Stability Studies of Reference Solutions for Long-Term Analytical Reliability

For a deuterated standard to be a reliable reference material, its stability in solution over time must be well-characterized. Stability studies are essential to establish the appropriate storage conditions and shelf-life of the reference solutions. These studies involve monitoring the concentration and purity of the standard in a specific solvent and storage condition over an extended period.

For GBL-d6, stability studies would typically involve preparing a solution of the standard in a relevant solvent, such as acetonitrile (B52724) or methanol, at a known concentration. Aliquots of this solution are then stored under various conditions (e.g., -20°C, 4°C, room temperature, and protected from light). At regular intervals, an aliquot is analyzed to determine if there has been any degradation of the compound or change in its concentration.

The stability of GBL-d6 is particularly important due to its potential for hydrolysis to GHB-d6, as discussed previously. Therefore, stability studies should also monitor for the appearance of GHB-d6. Analytical methods used for stability testing must be able to separate and quantify both GBL-d6 and its potential degradants.

Commercial suppliers of GBL-d6 reference standards provide recommendations for storage, typically at -20°C, and state a shelf-life, which can be several years if stored properly. caymanchem.com These recommendations are based on their internal stability studies. For forensic laboratories that prepare their own working solutions from a certified reference material, it is good practice to perform their own stability studies to ensure the integrity of their standards over their intended period of use.

The following table provides a general outline for a long-term stability study of a GBL-d6 reference solution.

Table 4: General Outline for a Long-Term Stability Study of a γ-Butyrolactone-d6 Reference Solution

| Parameter | Description |

|---|---|

| Test Substance | γ-Butyrolactone-d6 solution of a known concentration in a specified solvent. |

| Storage Conditions | Multiple conditions are typically tested, such as -20°C, 4°C, and room temperature, with protection from light. |

| Time Points | The solution is analyzed at regular intervals, for example, at time 0, 1, 3, 6, 12, and 24 months. |

| Analytical Method | A validated stability-indicating method, such as LC-MS/MS, that can separate and quantify γ-Butyrolactone-d6 and any potential degradation products. |

| Acceptance Criteria | A predefined range of acceptable change in concentration, typically within ±10% of the initial concentration. |

Mechanistic Investigations and Metabolic Pathway Elucidation Using Isotopic Tracing

Stable Isotope Tracer Studies in Experimental Models

Stable isotope tracers, such as GBL-d6, are invaluable for elucidating metabolic networks in vivo and in vitro. By introducing a compound with a heavier isotope, like deuterium (B1214612), scientists can follow its journey through various biochemical transformations, distinguishing it from the naturally occurring (endogenous) molecules.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. While direct MFA studies detailing the use of GBL-d6 are not extensively published, the principles of 13C-MFA can be applied to understand how a deuterated tracer like GBL-d6 would function. frontiersin.orgmdpi.com In such an experimental setup, GBL-d6 would be introduced into a biological system, such as a cell culture or an animal model. The primary and rapid biotransformation of GBL is its hydrolysis to gamma-hydroxybutyric acid (GHB). inchem.orgijpsonline.com Therefore, administering GBL-d6 effectively serves as a method for delivering GHB-d6 to trace its subsequent metabolic pathways.

The deuterium labels from GBL-d6 would be incorporated into GHB-d6 and then distributed among downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, researchers can construct and validate models of metabolic flux, revealing how the GHB pathway integrates with central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. This approach is critical for understanding how metabolic networks are rewired under various physiological or pathological conditions.

The fundamental utility of GBL-d6 lies in its role as a tracer. Following administration, GBL-d6 is rapidly converted to GHB-d6 by lactonase enzymes found predominantly in the blood and liver. inchem.orgijpsonline.com This biotransformation preserves the deuterium labels. The resulting GHB-d6 then enters metabolic pathways, primarily β-oxidation, leading to the formation of other labeled compounds. inchem.org

The ability to track these deuterium-labeled molecules allows for the unambiguous differentiation between the metabolites derived from the administered GBL-d6 and the endogenous pools of the same compounds. This is particularly crucial for GHB, which is naturally present in mammalian tissues. restek.com

Table 1: Illustrative Metabolic Pathway of γ-Butyrolactone-d6

| Precursor/Metabolite | Abbreviation | Metabolic Step | Key Enzyme(s) |

|---|---|---|---|

| gamma-Butyrolactone-d6 | GBL-d6 | Administration | N/A |

| gamma-Hydroxybutyric acid-d6 | GHB-d6 | Hydrolysis | Lactonase |

| Succinic semialdehyde-d_x_ | SSA-d_x_ | Oxidation | GHB dehydrogenase |

| Succinic acid-d_x_ | Oxidation | Succinic semialdehyde dehydrogenase |

Note: The 'd_x_' notation indicates the presence of deuterium atoms, the exact number of which would depend on the position and number of labels in the original tracer and the specific enzymatic reactions.

Research on Biotransformation and Enzyme Kinetics using Deuterated Substrates

Deuterated compounds are instrumental in studying biotransformation and enzyme kinetics due to the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. researchgate.net

This principle is directly applicable to the metabolism of GBL-d6 and its primary metabolite, GHB-d6. The enzymatic reactions involved in their metabolism, such as oxidation by dehydrogenases, involve the cleavage of C-H bonds. When a deuterated substrate is used, the rate of these reactions can be significantly slower. For instance, research has shown that the C-D bond in GHB-d6 can slow its oxidation kinetics by approximately 20% compared to the non-deuterated form of GHB.

By comparing the reaction rates of GBL and GBL-d6 (or GHB and GHB-d6), researchers can gain insights into the rate-limiting steps of metabolic pathways and the mechanisms of the enzymes involved. This information is vital for understanding how structural changes in a molecule can affect its metabolic profile.

Table 2: Kinetic Isotope Effect in the Metabolism of Deuterated vs. Non-Deuterated Compounds

| Compound | Reaction | Relative Reaction Rate | Implication |

|---|---|---|---|

| GHB | Oxidation | 100% | Baseline metabolic rate |

Mass Spectrometry-Based Metabolomics for Identification of Isotope-Labeled Metabolites

Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is the primary analytical technique for studies involving isotopic tracers. uzh.ch GBL-d6 and GHB-d6 are widely used as internal standards in quantitative analytical methods based on isotope dilution mass spectrometry. caymanchem.comresearchgate.net

In this approach, a known quantity of the deuterated standard (e.g., GBL-d6) is added to a biological sample (such as blood or urine) at the beginning of the sample preparation process. dshs-koeln.de The standard is chemically identical to the analyte (the non-deuterated GBL) and thus experiences the same losses during extraction and processing. However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. dshs-koeln.deoup.com For example, the molecular ion for GBL is detected at a mass-to-charge ratio (m/z) of 86, whereas the GBL-d6 ion is detected at m/z 92. researchgate.netdshs-koeln.de By comparing the ratio of the peak areas of the analyte and the internal standard, a highly accurate and precise quantification of the analyte can be achieved, correcting for variations in sample recovery and instrument response. restek.com

Untargeted metabolomics studies also leverage isotopic labeling to identify novel metabolites. uzh.ch When GBL-d6 is administered, any newly discovered metabolites derived from it will contain the deuterium label, which provides a clear signature for their identification and helps to piece together previously unknown branches of metabolic pathways. uzh.chd-nb.info

Table 3: Mass Spectrometric Data for GBL, GHB, and their Deuterated Isotopologues

| Compound | Common Analysis Method | Analyte Ion (m/z) | Deuterated Internal Standard Ion (m/z) |

|---|---|---|---|

| GBL (from GHB) | GC-MS | 86 dshs-koeln.deoup.com | 92 (from GHB-d6) dshs-koeln.deoup.com |

| GHB (derivatized) | GC-MS | 233 d-nb.info | 239 (GHB-d6) d-nb.info |

Method Validation and Quality Assurance in Analytical Research Using γ Butyrolactone D6

Performance Characteristics Assessment in Analytical Method Development

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. When using GBL-d6 as an internal standard, several key performance characteristics are evaluated to ensure the data generated is accurate, precise, and reliable. clearsynth.com GBL-d6 is particularly valuable in methods where GHB is converted to GBL prior to analysis, a common strategy to improve chromatographic performance and sensitivity. researchgate.netnih.govugent.be

Evaluation of Linearity and Calibration Range

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in the sample. In methods utilizing GBL-d6, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's (GBL-d6) peak area against a series of known analyte concentrations. psu.eduugent.be This approach effectively mitigates variability introduced during sample preparation and injection.

Research has demonstrated excellent linearity in various matrices when GBL-d6 or the closely related GHB-d6 is used as an internal standard. For instance, a headspace gas chromatography-mass spectrometry (GC-MS) method for the analysis of GHB (as GBL) in blood and urine showed linearity in the range of 5–1000 µg/mL with a coefficient of determination (r²) of 0.9998. oup.com Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for GHB and its analogs in whole blood was linear from 1.0 to 100 mg/kg. psu.edunih.gov In another study using solid-phase microextraction (SPME) followed by GC-MS, the method was linear for GHB-spiked urine samples from 5 to 500 µg/mL. nih.gov

Table 1: Examples of Linearity and Calibration Ranges in Methods Using γ-Butyrolactone-d6 or Related Deuterated Standards

Analytical Method Matrix Linearity Range Correlation Coefficient (r²) Reference Headspace GC-MS Blood & Urine 5–1000 µg/mL 0.9998 ugent.be LC-MS/MS Whole Blood 1.0–100 mg/kg Not specified [5, 7] SPME-GC/MS Urine 5–500 µg/mL Not specified GC/PICI-MS Plasma 1–100 µg/mL 0.999 europa.eu GC/PICI-MS Urine 5–150 µg/mL 0.998 europa.eu

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The use of GBL-d6 as an internal standard enhances the sensitivity of the method, allowing for lower LOD and LOQ values.

In a headspace GC-MS method, the LOD for GHB (as GBL) in both blood and urine was determined to be 0.5 µg/mL. oup.com Another study employing SPME with GC/MS reported an LOD of 0.25 µg/mL for GBL (corresponding to 0.5 µg/mL for GHB) and an LLOQ of 0.4 µg/mL for GBL (corresponding to 0.8 µg/mL for GHB). core.ac.uk An LC-MS/MS method for GHB and its analogs in whole blood established an LOQ of approximately 1 mg/kg. psu.edunih.gov

Table 2: LOD and LOQ Values from Studies Utilizing γ-Butyrolactone-d6 or Related Deuterated Standards

Analytical Method Matrix Analyte LOD LOQ/LLOQ Reference Headspace GC-MS Blood & Urine GHB (as GBL) 0.5 µg/mL Not specified ugent.be SPME-GC/MS Urine GBL 0.25 µg/mL 0.4 µg/mL clearsynth.com LC-MS/MS Whole Blood GHB & Analogs 0.5 mg/kg 1.0 mg/kg psu.edu GC-MS Hair GHB 0.4 ng/mg 0.6 ng/mg nih.gov LC-MS/MS Hair GHB 0.5 ng/mg 0.6 ng/mg nih.gov

Precision and Accuracy Studies

Precision refers to the closeness of repeated measurements, often expressed as the coefficient of variation (%CV), while accuracy is the closeness of a measured value to the true value, typically reported as percent recovery or bias. The inclusion of GBL-d6 is critical for achieving high precision and accuracy, as it compensates for random and systematic errors during the analytical process.

For example, a headspace GC-MS procedure for GHB in blood and urine demonstrated within-run precision with %CVs under 9% and accuracy within 10% of the target value. oup.com In an LC-MS/MS analysis of whole blood, the imprecision (RSD) was found to be between 3% and 10% for all analytes at four different concentration levels, with accuracy (expressed as % recovery) ranging from 79% to 110%. psu.edu Studies have shown that using a deuterated internal standard like GHB-d6 can reduce inter-day precision errors to less than 8.6%, a significant improvement over external standardization which can have errors greater than 15%.

Table 3: Precision and Accuracy Data from Methods Using γ-Butyrolactone-d6 or Related Deuterated Standards

Analytical Method Matrix Precision (%CV or RSD) Accuracy (% of Target or % Recovery) Reference Headspace GC-MS Blood & Urine <9% Within 10% of target ugent.be LC-MS/MS Whole Blood 3–10% 79–110% psu.edu LC-MS/MS General <8.6% (inter-day) Not specified LC-MS/MS Urine <7% 90–107%

Assessment of Matrix Effects and Interferences

Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalytical methods. GBL-d6, having nearly identical physicochemical properties and retention time to the unlabeled GBL, co-elutes and experiences the same matrix effects. psu.edu This co-elution allows the internal standard to effectively compensate for signal variations, thereby improving the accuracy of quantification. ugent.be

In LC-MS/MS analysis, significant signal suppression has been observed for GHB in matrices like blood and hair. ugent.begtfch.org For instance, in hair analysis, ion suppression was measured to be between 60-77%, but because the analyte and the deuterated internal standard were equally affected, it did not impact the quantification. gtfch.org Similarly, in blood plasma, while the GHB signal could be suppressed by about 40%, the use of GHB-d6 compensated for this effect. ugent.bepsu.edu

Inter-laboratory Collaborative Studies and Proficiency Testing

To ensure that analytical results are comparable and reliable across different laboratories, inter-laboratory collaborative studies and proficiency testing programs are essential. In these studies, participating laboratories analyze the same set of standardized samples. The use of specified internal standards like GBL-d6 is often a requirement to minimize inter-laboratory variability arising from differences in sample preparation and instrumentation. europa.eu

These comparisons help to establish the robustness and reproducibility of an analytical method. europa.eu By providing a common reference point, GBL-d6 contributes to the harmonization of analytical procedures for the determination of GBL and GHB, which is crucial for forensic casework and clinical diagnostics where results from different labs may be compared. While specific inter-laboratory studies focusing solely on GBL-d6 are not extensively detailed in the public literature, the principles of such studies underscore the importance of using common internal standards to achieve consensus and reliable data. europa.eucore.ac.uk

Development of Standard Operating Procedures (SOPs) for Analytical Applications

A Standard Operating Procedure (SOP) is a detailed, written instruction to achieve uniformity of the performance of a specific function. For analytical laboratories, SOPs are fundamental for maintaining quality and consistency. The development of an SOP for the quantification of GBL or GHB using a method that employs GBL-d6 would meticulously detail every step of the process. forensicresources.org

This includes:

Sample Preparation: Specific volumes of the sample, the precise amount of GBL-d6 internal standard to be added, and detailed steps for extraction, such as liquid-liquid or solid-phase extraction. researchgate.netforensicresources.org

Instrumental Analysis: The exact parameters for the GC-MS or LC-MS/MS system, including column type, temperature programs, gas flow rates, and mass spectrometer settings (e.g., selected ions for monitoring). researchgate.netforensicresources.org

Calibration and Quantification: The procedure for preparing calibration standards, the acceptable range and correlation coefficient for the calibration curve, and the calculations for determining the final concentration of the analyte based on the analyte-to-internal standard ratio. uliege.be

Quality Control: The preparation and analysis of quality control samples at different concentrations to monitor the method's performance during routine use. clearsynth.com

By incorporating GBL-d6 into the SOP, laboratories can ensure that each analysis is performed under the same validated conditions, leading to reliable and defensible results. forensicresources.org

Future Directions and Emerging Research Avenues for γ Butyrolactone D6

Advancements in Microextraction and Miniaturized Sample Preparation Techniques

The drive towards greener, faster, and more efficient analytical methods has led to significant innovations in sample preparation, particularly in the realm of microextraction. These techniques, which minimize solvent usage and sample volume, rely heavily on the precision afforded by stable isotope-labeled internal standards like γ-Butyrolactone-d6 to ensure accurate and reproducible quantification.

One of the most prominent advancements is the refinement of Solid-Phase Microextraction (SPME) . Headspace SPME (HS-SPME) has been successfully applied for the analysis of GHB (by conversion to GBL) in complex matrices like plasma and urine. lgcstandards.comresearchgate.net In this method, a coated fiber is exposed to the headspace above the sample, where volatile analytes like GBL partition onto the fiber before being thermally desorbed into a gas chromatograph. γ-Butyrolactone-d6 is added to the sample prior to extraction to correct for variability in extraction efficiency and matrix effects. oup.com

A more recent innovation, Total Vaporization Solid-Phase Microextraction (TV-SPME) , further enhances sensitivity. ugent.be TV-SPME involves the complete vaporization of a small sample volume, allowing for the sorption of analytes directly from the vapor phase. This technique has demonstrated increased sensitivity for GBL detection in various beverages compared to traditional headspace and immersion SPME, requiring minimal sample preparation. ugent.be The use of γ-Butyrolactone-d6 in such methods is critical for achieving the high degree of quantitative accuracy required in forensic investigations. ugent.be

The table below summarizes key research findings on the use of γ-Butyrolactone-d6 in advanced microextraction techniques.

| Technique | Analyte(s) | Matrix | Key Findings | Role of γ-Butyrolactone-d6 | Reference(s) |

| Headspace SPME (HS-SPME) | GHB (as GBL) | Plasma, Urine | Simple, specific, and fast method. Linear range of 1-100 µg/mL in plasma. | Internal standard for quantification by GC/PICI-MS. | lgcstandards.comresearchgate.net |

| Headspace GC-MS | GHB (as GBL), GBL | Blood, Urine | High conversion rate (>92%) of GHB to GBL at room temperature with acidic conditions. | Internal standard to correct for extraction recovery and instrumental variability. | oup.com |

| Total Vaporization SPME (TV-SPME) | GHB, GBL | Alcoholic Beverages | Increased sensitivity for GBL detection compared to standard SPME; requires minimal sample volume and no sample preparation. | Internal standard for accurate quantification in complex beverage matrices. | ugent.be |

This table is interactive. Click on the headers to sort.

Integration with High-Resolution Mass Spectrometry and Advanced Data Processing

The coupling of separation techniques with High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap systems, offers significant advantages over traditional quadrupole mass spectrometers, including enhanced specificity and the ability to perform retrospective data analysis. While much of the published literature details the use of γ-Butyrolactone-d6 with nominal mass instruments (e.g., GC-MS, LC-MS/MS), its role in HRMS workflows is a logical and critical progression. caymanchem.comglpbio.combioscience.co.uk

In HRMS, γ-Butyrolactone-d6 serves multiple functions. Primarily, it acts as a robust internal standard for the precise quantification of GBL and GHB. psu.edu Its known mass and retention time serve as an anchor point in complex chromatograms, helping to normalize for any fluctuations during the analytical run. Furthermore, in untargeted or suspect screening workflows, the presence of the deuterated standard can aid in data processing. Advanced software can use the known mass of γ-Butyrolactone-d6 as a lock mass for continuous mass calibration, ensuring sub-ppm mass accuracy across the entire analysis. This is crucial for the confident identification of unknown metabolites or contaminants based on their exact mass.

Advanced data processing algorithms can automatically detect and flag features corresponding to the internal standard, using this information to align chromatograms from different samples and apply normalization factors, thereby improving the reliability of comparative analyses, such as in metabolomics studies.

Novel Applications in Omics Research and Systems Biology

The application of γ-Butyrolactone-d6 has been predominantly in targeted analysis for forensic and clinical toxicology. caymanchem.comglpbio.com Its expansion into broader fields like metabolomics and systems biology represents a significant future direction, although it is currently an emerging area.

Systems biology aims to understand the complex interactions within biological systems. Metabolomics, a key pillar of systems biology, involves the comprehensive measurement of all small-molecule metabolites in a biological sample. In untargeted metabolomics studies designed to investigate the metabolic pathways affected by GHB, γ-Butyrolactone-d6 could serve as a crucial quality control and normalization standard. While one study on untargeted metabolomics for identifying new urinary GHB markers used GHB-d6, the principle of using a stable isotope-labeled standard is the same. uzh.ch By ensuring data quality, it would enable a more accurate understanding of the global metabolic perturbations following GHB or GBL exposure.

Furthermore, γ-butyrolactones are a class of signaling molecules in various microorganisms, regulating processes like antibiotic production. acs.orgsigmaaldrich.com While not its primary use, γ-Butyrolactone-d6 could potentially be used as a tracer in microbial systems biology research to study the uptake, distribution, and metabolism of these signaling molecules, providing insights into the regulatory networks they control.

Development of Certified Reference Materials for Broader Analytical Disciplines

The reliability of any chemical analysis is fundamentally dependent on the quality of the reference materials used for calibration and control. γ-Butyrolactone-d6 is widely available as an analytical reference standard. lgcstandards.comcaymanchem.combioscience.co.uklabscoop.com The future direction in this area involves its establishment as a Certified Reference Material (CRM) with traceability to the International System of Units (SI) for a wider range of applications.

A CRM undergoes a rigorous certification process to establish its property values, uncertainty, and traceability. The development of γ-Butyrolactone-d6 as a CRM would provide analytical laboratories in forensic science, clinical chemistry, and anti-doping with the highest level of metrological assurance. This is critical for ensuring the international comparability and legal defensibility of results. As analytical techniques become more sensitive, the demand for highly characterized CRMs to validate methods and ensure accuracy at low concentration levels will increase.

The specifications of a high-purity γ-Butyrolactone-d6 reference material make it suitable for these demanding applications.

| Property | Specification | Significance |

| Chemical Purity | Typically ≥99% | Ensures that the standard is free from other contaminants that could interfere with the analysis. |

| Isotopic Purity | Typically ≥98 or 99 atom % D | High deuterium (B1214612) content ensures a distinct mass shift from the unlabeled analyte, preventing cross-signal interference. bioscience.co.uksigmaaldrich.com |

| Formulation | Often supplied as a solution in a specified solvent (e.g., acetonitrile) at a precise concentration. | Provides convenience and accuracy for spiking into samples. caymanchem.combioscience.co.uk |

| Stability | Documented long-term stability under specified storage conditions (e.g., ≥ 4 years at -20°C). | Guarantees the integrity of the standard over time. caymanchem.com |

This table is interactive. Click on the headers to sort.

Q & A

Basic Research Questions

Q. How can researchers synthesize gamma-Butyrolactone-d6 with high isotopic purity for metabolic tracer studies?

- Methodological Answer : Deuterated compounds like gamma-Butyrolactone-d6 require precise isotopic labeling to ensure minimal interference from natural isotopes. A common approach involves acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O or deuterated acids) under controlled conditions. Researchers should validate isotopic purity via nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS), ensuring >98% deuterium incorporation. Stability testing under experimental conditions (e.g., pH, temperature) is critical to avoid isotopic dilution .

Q. What analytical techniques are optimal for quantifying gamma-Butyrolactone-d6 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity and specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to reduce matrix effects. Calibration curves using deuterated internal standards (e.g., gamma-Butyrolactone-d6 itself) improve accuracy. Researchers must validate methods per FDA/ICH guidelines for linearity, precision, and recovery .

Q. How should metabolic studies using gamma-Butyrolactone-d6 as a tracer be designed to minimize confounding variables?